Homosibutramine

Descripción general

Descripción

Homosibutramine is a derivative of sibutramine . Sibutramine is a norepinephrine, serotonin, and dopamine reuptake inhibitor that was used to assist with weight loss in obesity . It was withdrawn from Canadian and U.S. markets due to concerns that the drug increases the risk of heart attack and stroke in patients with a history of heart disease .

Synthesis Analysis

The synthesis of sibutramine has been studied . Retrosynthetic analysis represents a powerful tool for designing convergent and economical synthetic routes of targeted drugs . The proposed synthesis schemes being a theoretical exploration, the actual laboratory implementation requires the cross-examination of a considerable number of factors such as reactions, reagents, and order of events .

Molecular Structure Analysis

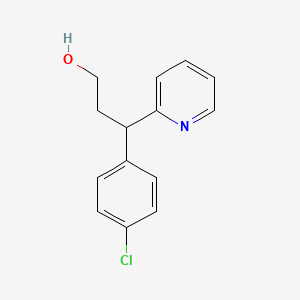

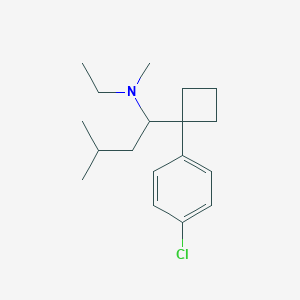

The molecular formula of homosibutramine is C18H28ClN . Its average mass is 293.875 Da and its monoisotopic mass is 293.191040 Da .

Chemical Reactions Analysis

The chemical reactions of sibutramine have been studied . The thermal decomposition of sibutramine hydrochloride monohydrate, an appetite suppressant agent, was studied using differential scanning calorimetry (DSC) and thermogravimetry/derivative thermogravimetry (TG/DTG) .

Aplicaciones Científicas De Investigación

Obesity Treatment

Sibutramine is primarily used as a treatment for obesity . It assists with weight loss by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse . This mechanism of action helps reduce appetite and increase energy expenditure, leading to weight loss .

Cardiovascular and Metabolic Risk Reduction

The primary goal of weight loss treatments like Sibutramine is to prevent or reduce obesity-associated morbidity and mortality by improving cardiovascular and metabolic risk factors . By aiding in weight loss, Sibutramine can help improve these risk factors and contribute to overall health improvement .

Development of Drug Testing Methods

Sibutramine can also be used in the development of drug testing methods. For instance, an immunochromatographic assay was developed using Sibutramine to achieve semi-quantitative detection .

Study of Drug Interactions

As Sibutramine interacts with various neurotransmitters, it can be used in research studying drug interactions, particularly those involving the central nervous system .

Mecanismo De Acción

Target of Action

Homosibutramine, also known as Sibutramine, primarily targets neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake . These neurotransmitters are involved in mood regulation and the feeling of satiety after eating.

Mode of Action

Homosibutramine exerts its pharmacological actions predominantly via its secondary (M1) and primary (M2) amine metabolites . By inhibiting the reuptake of these neurotransmitters, Homosibutramine promotes a sense of satiety and decrease in appetite, thereby reducing food intake . This mechanism of action is different from amphetamines, which force the release of these neurotransmitters rather than inhibiting their reuptake .

Biochemical Pathways

The biochemical pathways affected by Homosibutramine are primarily those involving the neurotransmitters NE, 5-HT, and dopamine. By inhibiting their reuptake, Homosibutramine increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling . The exact downstream effects of this increased signaling can vary, but they generally lead to reduced appetite and increased energy expenditure.

Pharmacokinetics

The pharmacokinetics of Homosibutramine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Homosibutramine is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver to produce active metabolites

Result of Action

The primary result of Homosibutramine’s action is a reduction in food intake due to increased feelings of satiety. This can lead to weight loss in individuals with obesity . It’s important to note that homosibutramine was withdrawn from various markets due to concerns about increased risk of heart attack and stroke in patients with a history of heart disease .

Action Environment

The action, efficacy, and stability of Homosibutramine can be influenced by various environmental factors. For instance, factors such as diet, physical activity, and overall health status can affect an individual’s response to the drug . Additionally, the presence of other drugs can also influence the action of Homosibutramine through drug-drug interactions .

Propiedades

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-N-ethyl-N,3-dimethylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28ClN/c1-5-20(4)17(13-14(2)3)18(11-6-12-18)15-7-9-16(19)10-8-15/h7-10,14,17H,5-6,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPIBRZKTJQXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(CC(C)C)C1(CCC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317080 | |

| Record name | Homosibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homosibutramine | |

CAS RN |

935888-80-5 | |

| Record name | Homosibutramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935888-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homosibutramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935888805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homosibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOSIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7UHJ0JDFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

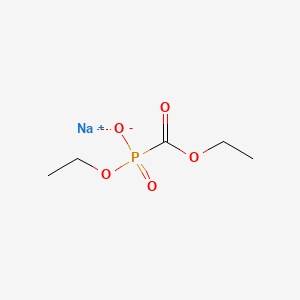

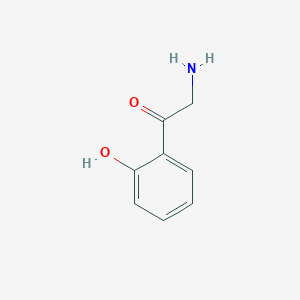

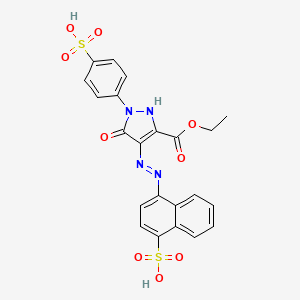

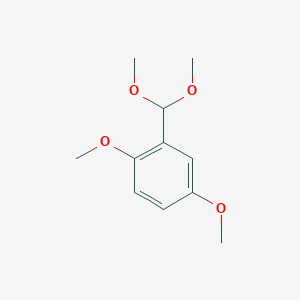

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride](/img/structure/B3061227.png)